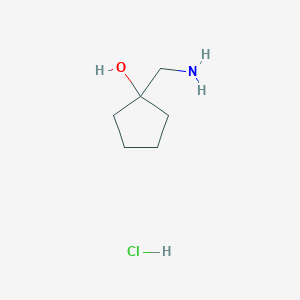

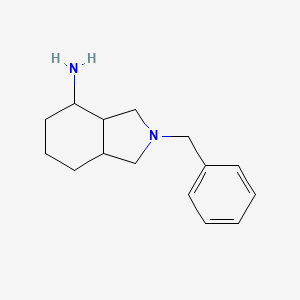

2-benzyloctahydro-1H-isoindol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-benzyloctahydro-1H-isoindol-4-amine" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar isoindole derivatives. For instance, the synthesis of benzo[f]isoindole-4,9-diones is described, which involves the reaction of bromomethylated naphthalene derivatives with primary amines and subsequent oxidation . Another paper reports the synthesis of novel benzo[1,4]thiazino isoindolinones through a one-step reaction involving aminobenzenethiols and bromo-substituted indene diones . These methods and compounds provide a context for understanding the chemical behavior and synthetic pathways that might be applicable to "2-benzyloctahydro-1H-isoindol-4-amine".

Synthesis Analysis

The synthesis of related isoindole derivatives typically involves multi-step reactions starting with readily available starting materials. For example, the synthesis of benzo[f]isoindole-4,9-diones starts with dibromomethylated naphthalene reacting with primary amines, followed by CAN-mediated oxidation . Similarly, the synthesis of benzo[1,4]thiazino isoindolinones involves a nucleophilic substitution followed by ring opening and intramolecular cyclization . These synthetic routes suggest that the synthesis of "2-benzyloctahydro-1H-isoindol-4-amine" could also involve nucleophilic substitution and cyclization steps.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as FTIR, NMR, and HRMS, as well as X-ray crystallography . For example, the structure of cyclic imidates was characterized using X-ray crystallography to rectify a previous misassignment . These techniques would be essential in confirming the structure of "2-benzyloctahydro-1H-isoindol-4-amine" once synthesized.

Chemical Reactions Analysis

The chemical reactions involving isoindole derivatives can be complex and diverse. For instance, the photosensitized aminations of various substrates with ammonia and primary amines involve electron transfer and hole transfer processes . These reactions highlight the potential reactivity of isoindole derivatives in redox and photochemical processes, which could be relevant to the chemical reactions of "2-benzyloctahydro-1H-isoindol-4-amine".

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives can be inferred from related compounds. For example, the inclusion compounds of indazolone derivatives with amines demonstrate the ability of these compounds to form host-guest complexes, which is indicative of their potential intermolecular interactions . Additionally, DFT calculations can provide insights into the electronic structure and reactivity of these molecules, as shown for different organic compounds synthesized and analyzed in one of the studies . These analyses would be important for understanding the properties of "2-benzyloctahydro-1H-isoindol-4-amine".

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Isoindole derivatives, such as those related to 2-benzyloctahydro-1H-isoindol-4-amine, are integral to the development of novel synthetic methodologies. For instance, a quaternary ammonium salt-promoted multi-component reaction in water facilitates the concise synthesis of 2,3-dihydro-1H-isoindolin-1-one derivatives, showcasing the compound's utility in green chemistry due to its water-mediated reaction conditions (Han et al., 2017). Additionally, the palladium-catalyzed cycloaminocarbonylation of 2-(1H-indol-2-yl)phenyl tosylates with CO represents an efficient method for preparing structurally significant isoindolo[2,1-a]indol-6-ones, demonstrating the compound's versatility in creating complex molecular architectures (Liu et al., 2017).

Applications in Material Science

Isoindole derivatives have found applications in material science, particularly in the development of novel dyes and pigments. Chiral benzo-fused aza-BODIPYs with optical activity extending into the near-IR range have been synthesized, indicating the potential of isoindole derivatives in creating optically active materials for applications in organic electronics and photonics (Zhang et al., 2016).

Pharmaceutical Research

In pharmaceutical research, the structural complexity and variability of isoindole derivatives facilitate the exploration of new medicinal compounds. For example, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles highlight the therapeutic potential of isoindole-based compounds, underscoring their role in developing new anticancer agents (Bradshaw et al., 2002).

Propiedades

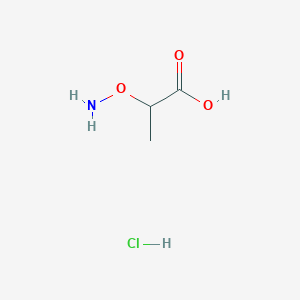

IUPAC Name |

2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDUBZVXFIONOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C(C1)N)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyloctahydro-1H-isoindol-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

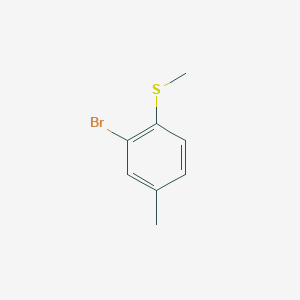

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)

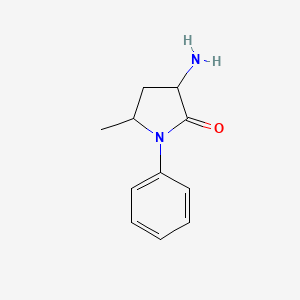

![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)

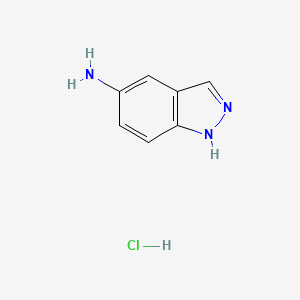

![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)